6-(tert-Butyl)-3-(methoxycarbonyl)picolinic acid
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Overview
Description
6-(tert-Butyl)-3-(methoxycarbonyl)picolinic acid is an organic compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridine with a carboxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl esters and methoxycarbonyl derivatives in a series of nucleophilic substitution and esterification reactions .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-3-(methoxycarbonyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-(tert-Butyl)-3-(methoxycarbonyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-3-(methoxycarbonyl)picolinic acid involves its interaction with specific molecular targets and pathways. The tert-butyl and methoxycarbonyl groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound with a carboxyl group at the 2-position.
6-tert-Butylpicolinic Acid: A derivative with only the tert-butyl group at the 6-position.
3-Methoxycarbonylpicolinic Acid: A derivative with only the methoxycarbonyl group at the 3-position.
Uniqueness
6-(tert-Butyl)-3-(methoxycarbonyl)picolinic acid is unique due to the presence of both the tert-butyl and methoxycarbonyl groups, which confer distinct chemical properties and potential applications. The combination of these groups can enhance the compound’s stability, reactivity, and specificity in various chemical and biological contexts.
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
6-tert-butyl-3-methoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)8-6-5-7(11(16)17-4)9(13-8)10(14)15/h5-6H,1-4H3,(H,14,15) |
InChI Key |
FVYLXPFBYOHBNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
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